

# Preliminary Safety Profile of CAL-130 Hydrochloride: A Technical Overview

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## Compound of Interest

Compound Name: CAL-130 Hydrochloride

Cat. No.: B1139508

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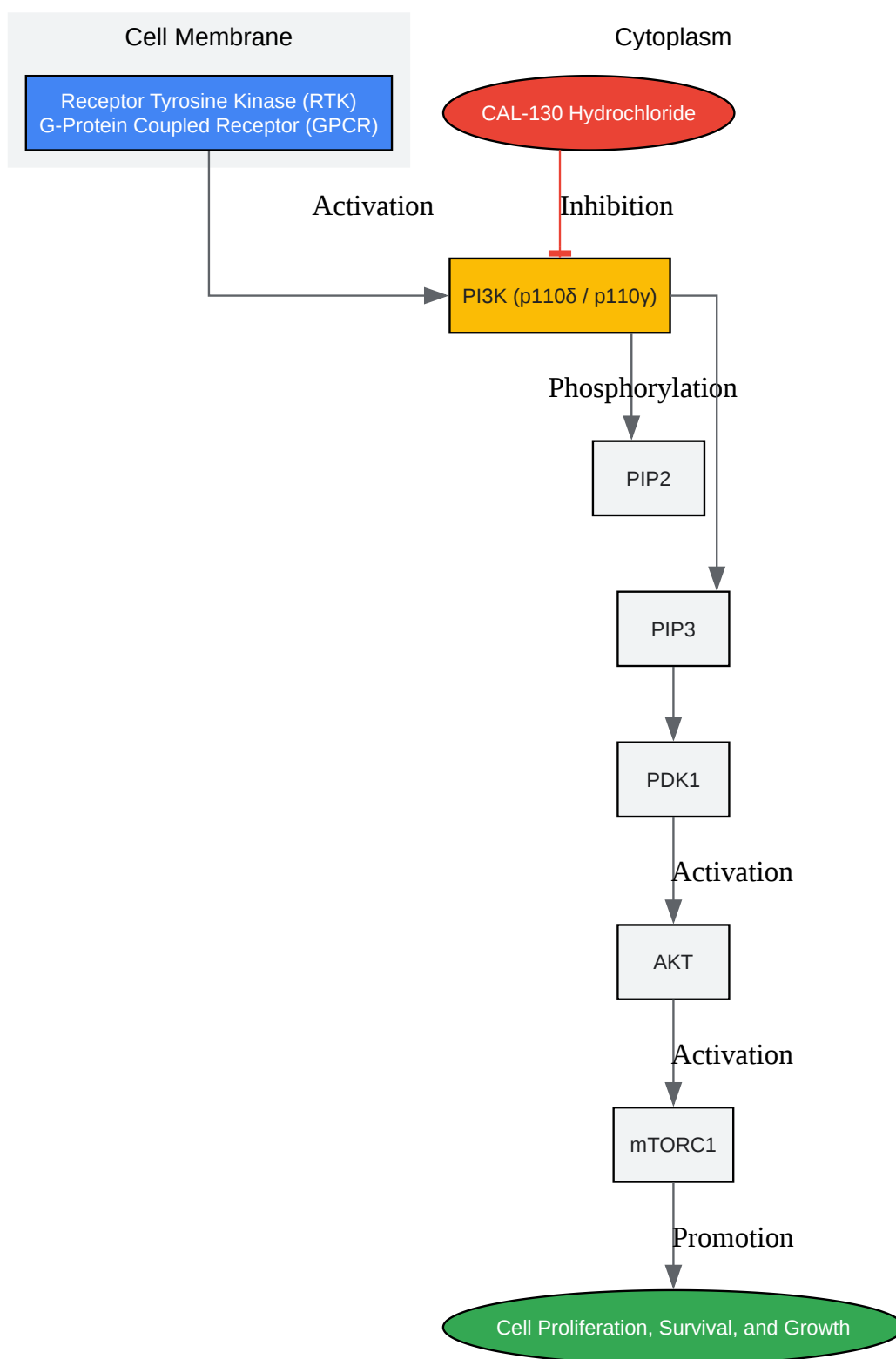
This technical guide provides a summary of the preliminary toxicity and safety information currently available for **CAL-130 Hydrochloride**, a potent dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta (p110 $\delta$ ) and gamma (p110 $\gamma$ ) isoforms. Due to the limited public availability of comprehensive toxicology studies on CAL-130, this document also incorporates known class-specific toxicities associated with PI3K inhibitors to offer a broader perspective on its potential adverse effects.

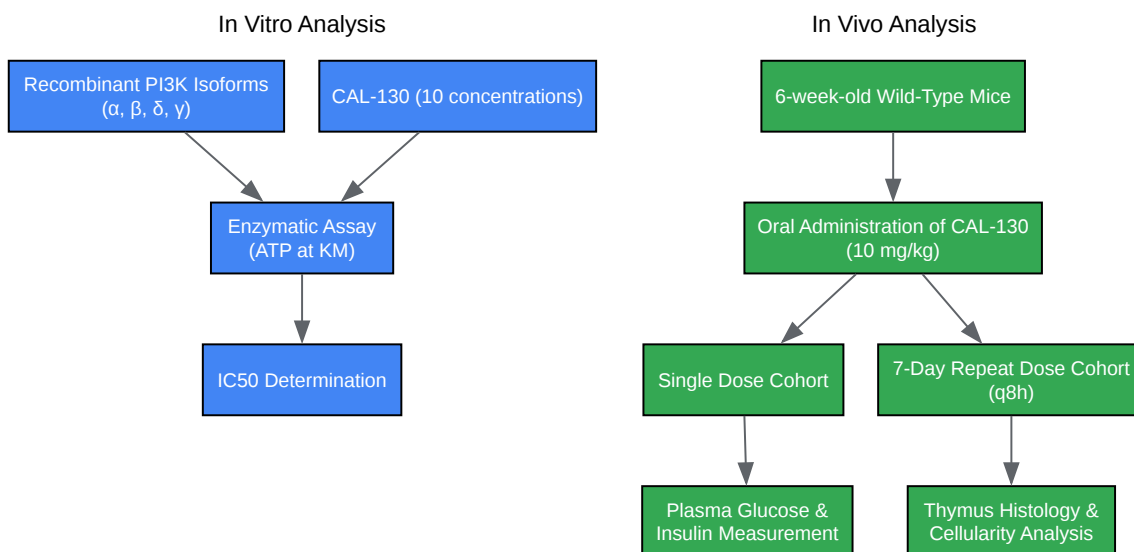
## Introduction to CAL-130 Hydrochloride

CAL-130 is a selective, small-molecule inhibitor targeting the p110 $\delta$  and p110 $\gamma$  isoforms of PI3K.<sup>[1][2]</sup> These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell signaling, proliferation, and survival.<sup>[1][2]</sup> The dual inhibition of p110 $\delta$  and p110 $\gamma$  is being investigated as a therapeutic strategy for certain hematological malignancies and inflammatory conditions.

## Mechanism of Action and Signaling Pathway

CAL-130 exerts its pharmacological effect by inhibiting the catalytic activity of the p110 $\delta$  and p110 $\gamma$  subunits of PI3K. This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical secondary messenger. The subsequent reduction in PIP3 levels leads to the downstream inhibition of the AKT/mTOR signaling pathway, which is vital for cell growth, proliferation, and survival.





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## References

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